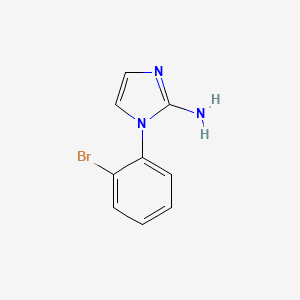

1-(2-Bromophenyl)-1H-imidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

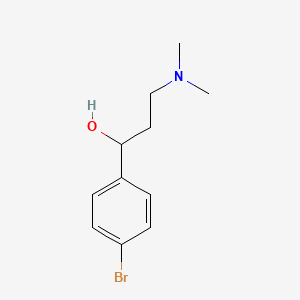

“1-(2-Bromophenyl)-1H-imidazol-2-amine” is a chemical compound. It contains a bromophenyl group, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . The compound also contains an imidazol group, which is a type of organic compound .

Synthesis Analysis

The synthesis of bromophenyl compounds can be achieved through various methods. One such method involves the bromination-dehydrobromination reaction of substituted cyclohexanones . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .科学的研究の応用

Synthesis and Characterization

Synthesis of 1-Substituted Benzimidazoles : o-Bromophenyl isocyanide reacts with primary amines under copper(I) iodide catalysis to afford 1-substituted benzimidazoles. This method offers moderate to good yields, demonstrating the compound's utility in synthesizing benzimidazole derivatives, a class of compounds with significant biological activity (A. Lygin & A. Meijere, 2009).

CO2 Capture by a Task-Specific Ionic Liquid : 1-Butyl imidazole, after reacting with 3-bromopropylamine hydrobromide, leads to a novel ionic liquid. This ionic liquid demonstrates reversible CO2 sequestration, highlighting an innovative approach to CO2 capture and storage, which is crucial for environmental sustainability (Eleanor D. Bates et al., 2002).

A New Synthesis of Imidazolidin-2-ones : Employing a palladium-catalyzed carboamination strategy, N-allylureas are converted to imidazolidin-2-ones, showcasing the versatility of bromophenyl derivatives in synthesizing a variety of biologically relevant heterocycles (J. A. Fritz et al., 2006).

Catalysis and Reactions

Metal-Organic Frameworks (MOFs) : The tris(4-(1H-imidazol-1-yl)phenyl)amine ligand has been utilized to synthesize metal-organic frameworks with significant photocatalytic properties and selective sorption of small hydrocarbons. These properties indicate the potential use of bromophenyl-imidazole derivatives in creating materials for gas storage and separation, as well as in photocatalysis (Hong-Ru Fu et al., 2014).

Amination Catalysts : New imidazolium salts derived from bromophenyl-imidazole have been synthesized and found to be effective catalysts in amination reactions. This demonstrates the compound's role in facilitating C-N bond formation, a crucial step in the synthesis of many pharmaceuticals and organic materials (Halliru Ibrahim & M. Bala, 2016).

Environmental and Green Chemistry

- Ionic Liquids for Green Chemistry : The synthesis of polysubstituted imidazoles using 1-butyl-3-methylimidazolium bromide, a catalyst-free methodology, emphasizes the role of bromophenyl-imidazole derivatives in promoting green chemistry principles. This approach highlights the use of less toxic solvents and conditions in chemical synthesis (A. Hasaninejad et al., 2010).

特性

IUPAC Name |

1-(2-bromophenyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVESRAKEIQRFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2713986.png)

![8-(4-ethoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2713993.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2714006.png)

![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)

![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2714008.png)

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)